molecular formula C12H16N4 B13347456 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine

Cat. No.: B13347456
M. Wt: 216.28 g/mol
InChI Key: KYBNUZNHFKVFGW-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: is a chemical compound with the following structure:

NCC1=CN(C=CC=C2)C2=N1\text{NCC1=CN(C=CC=C2)C2=N1}NCC1=CN(C=CC=C2)C2=N1

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the condensation of 2-aminopyridine with 2-formylpyrrolidine . The reaction proceeds through imine formation followed by reduction to yield the desired compound.
  • Another approach is the cyclization of 2-(2-aminopyridin-3-yl)acetaldehyde with 2-aminopyrrolidine .
Reaction Conditions::
  • These reactions typically occur under mild conditions, often in the presence of a base or acid catalyst.
  • Solvents like ethanol, methanol, or acetonitrile are commonly used.
Industrial Production::
  • While no specific industrial production methods are widely reported, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using hydrogen gas over a metal catalyst (e.g., palladium on carbon).

    Substitution: Substituents can be introduced via nucleophilic substitution reactions.

Major Products::
  • Oxidation may yield imidazo[1,2-a]pyridine derivatives.
  • Reduction leads to the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).

    Medicine: May have applications in drug discovery.

    Industry: Limited industrial applications, but its derivatives could find use in materials science.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Potential molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H16N4/c13-10-4-6-15(7-10)8-11-9-16-5-2-1-3-12(16)14-11/h1-3,5,9-10H,4,6-8,13H2

InChI Key

KYBNUZNHFKVFGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CN3C=CC=CC3=N2

Origin of Product

United States

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